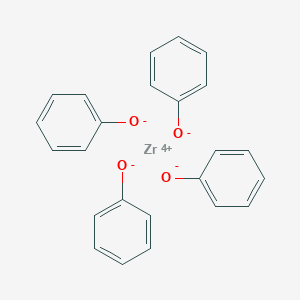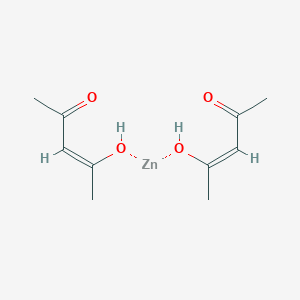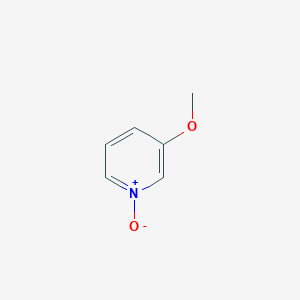
Bis(cyclopentadienyl)vanadium chloride
Overview
Description
Bis(cyclopentadienyl)vanadium chloride, also known as vanadocene chloride, is an organometallic compound with the formula (C₅H₅)₂VCl. It belongs to the class of metallocenes, which are characterized by a metal ion sandwiched between two cyclopentadienyl rings. This compound is known for its vibrant indigo color and its paramagnetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)vanadium chloride can be synthesized through several methods. One common approach involves the reaction of vanadium(III) chloride with cyclopentadienyl sodium in tetrahydrofuran (THF) solvent. The reaction proceeds as follows:
VCl3+2NaC5H5→(C5H5)2VCl+2NaCl
This method requires careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The product is then purified through techniques such as recrystallization or sublimation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)vanadium chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form vanadium(IV) or vanadium(V) compounds.
Reduction: Can be reduced to vanadium(II) species using reducing agents like lithium aluminum hydride.
Substitution: The chloride ligand can be substituted with other ligands such as carbon monoxide or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.
Major Products Formed
Oxidation: Forms vanadium(IV) oxide or vanadium(V) oxide.
Reduction: Produces vanadium(II) complexes.
Substitution: Results in various substituted vanadocene derivatives, depending on the ligands used.
Scientific Research Applications
Bis(cyclopentadienyl)vanadium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and C-H bond functionalization.
Biology: Investigated for its potential as a spermicidal agent and its ability to induce apoptosis in cancer cells.
Medicine: Explored for its antitumor properties, particularly in the development of new cancer therapies.
Industry: Utilized in the production of advanced materials and as a precursor for other vanadium-containing compounds
Mechanism of Action
The mechanism by which bis(cyclopentadienyl)vanadium chloride exerts its effects involves its ability to interact with biological molecules and cellular structures. In biological systems, it can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell death. This property is particularly useful in its spermicidal and anticancer activities. The compound’s interaction with DNA and proteins disrupts cellular functions, ultimately leading to apoptosis .
Comparison with Similar Compounds
Bis(cyclopentadienyl)vanadium chloride can be compared with other metallocenes such as:
Ferrocene: (C₅H₅)₂Fe, known for its stability and use in organic synthesis.
Nickelocene: (C₅H₅)₂Ni, used in catalysis and materials science.
Titanocene dichloride: (C₅H₅)₂TiCl₂, investigated for its antitumor properties.
What sets this compound apart is its unique combination of reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
cyclopenta-1,3-diene;dichlorovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGIRDUNLQIEBM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[V]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2V-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Indigo crystals. | |
| Record name | BIS(CYCLOPENTADIENYL)VANADIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20072 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
12701-79-0, 12083-48-6 | |
| Record name | BIS(CYCLOPENTADIENYL)VANADIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20072 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadocene dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012083486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, chlorobis(eta5-2,4-cyclopentadien-1-yl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















